molecular formula C32H22F5NO6 B557800 Fmoc-Asp(Obzl)-Opfp CAS No. 86061-03-2

Fmoc-Asp(Obzl)-Opfp

Cat. No. B557800
CAS RN: 86061-03-2
M. Wt: 611.5 g/mol
InChI Key: IBGVPEUNLJRUCK-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Fmoc-Asp(Obzl)-Opfp” is a compound used in peptide synthesis . It is an aspartic acid derivative and is a standard building block for the introduction of aspartic acid amino-acid residues by Fmoc SPPS .


Synthesis Analysis

The preparation of “Fmoc-Asp(Obzl)-Opfp” is generally accomplished by chemical synthesis . Specifically, it can be obtained by reacting fluorenecyl chloride (Fmoc-Cl) with aspartic acid -1-benzyl ester (Asp-OBzl) .


Molecular Structure Analysis

The molecular formula of “Fmoc-Asp(Obzl)-Opfp” is C26H23NO6 . Its molar mass is 445.46 g/mol .


Chemical Reactions Analysis

“Fmoc-Asp(Obzl)-Opfp” is used in Fmoc solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

“Fmoc-Asp(Obzl)-Opfp” is a white crystalline solid . It has a density of 1.310±0.06 g/cm3, a boiling point of 683.7±55.0 °C, and a flash point of 367.3°C . It is soluble in DMF .

Scientific Research Applications

Synthesis of Glycopeptides

Fmoc-Asp(Obzl)-Opfp is primarily used in the synthesis of glycopeptides. For instance, it has been utilized in the solid-phase synthesis of glycopeptides, including the synthesis of Nα-Flourenylmethoxycarbonyl L-asparagine Nβ-glycosides. This method involves coupling crude 1-glycosylamines with Fmoc-Asp(OPfp)-O t Bu in specific solvent mixtures. The process results in Nβ- glycosides of Fmoc-Asn-OH, which are crucial for glycopeptide synthesis (Ürge et al., 1991).

Prevention of Aspartimide Formation

Another significant application is in preventing aspartimide formation during peptide synthesis. New derivatives, such as Fmoc-Asp(OBno)-OH, have been developed to minimize aspartimide by-products, enhancing the homogeneity of aspartyl-containing peptides (Behrendt et al., 2015).

Enhanced Solid-Phase Synthesis

Fmoc-Asp(Obzl)-Opfp has been used in the enhanced solid-phase synthesis of protected amino acids like Asp6. This method leverages microwave irradiation to significantly shorten reaction time and increase yield (Guo Li, 2009).

Glycosylation of Phenols

It is instrumental in the glycosylation of phenols, particularly in the synthesis of glycosylated tyrosine derivatives for solid-phase glycopeptide synthesis. Various glycosylation procedures have been evaluated using Fmoc-Asp(Obzl)-Opfp to optimize the synthesis process (Jensen et al., 1993).

Building Blocks for Glycopeptide Synthesis

It is used in the preparation of building blocks for glycopeptide synthesis. For example, it has been used to create biantennary complex-type nonasaccharyl asn building blocks, essential for synthesizing glycopeptides with specific functionalities (Hagiwara et al., 2011).

Safety And Hazards

“Fmoc-Asp(Obzl)-Opfp” should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam . It should be stored in a dry, cool place, and away from fire and flammable materials .

properties

IUPAC Name

4-O-benzyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22F5NO6/c33-25-26(34)28(36)30(29(37)27(25)35)44-31(40)23(14-24(39)42-15-17-8-2-1-3-9-17)38-32(41)43-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,38,41)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGVPEUNLJRUCK-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22F5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Asp(Obzl)-Opfp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Asp(Obzl)-Opfp
Reactant of Route 2
Reactant of Route 2
Fmoc-Asp(Obzl)-Opfp
Reactant of Route 3
Reactant of Route 3
Fmoc-Asp(Obzl)-Opfp
Reactant of Route 4
Reactant of Route 4
Fmoc-Asp(Obzl)-Opfp
Reactant of Route 5
Reactant of Route 5
Fmoc-Asp(Obzl)-Opfp
Reactant of Route 6
Reactant of Route 6
Fmoc-Asp(Obzl)-Opfp

Citations

For This Compound
1
Citations
MMC Nguyen - 2013 - repositories.lib.utexas.edu
The development of novel, peptide based structures for tissue engineering materials has been widely researched, and its popularity can be attributed to advancements in technological …
Number of citations: 1 repositories.lib.utexas.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.